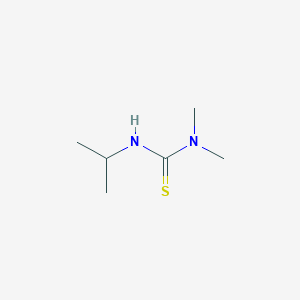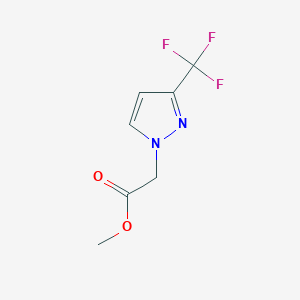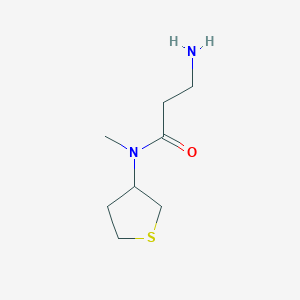
3-amino-N-methyl-N-(thiolan-3-yl)propanamide
Overview
Description
“3-amino-N-methyl-N-(thiolan-3-yl)propanamide” is an organic compound with the CAS Number: 1172392-16-3 . It has a molecular weight of 242.73 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “3-amino-N-methyl-N-(thiolan-3-yl)propanamide” is C7H14N2O3S . Its average mass is 206.263 Da and its mono-isotopic mass is 206.072510 Da .Physical And Chemical Properties Analysis
“3-amino-N-methyl-N-(thiolan-3-yl)propanamide” is a powder that is stored at room temperature . Its molecular weight is 242.73 .Scientific Research Applications
Novel Bi-heterocyclic Compounds Synthesis
A study by Abbasi et al. (2020) detailed the synthesis of a novel series of bi-heterocyclic propanamides with promising activity against urease enzymes and less cytotoxic behavior. This research provides insight into the utility of such compounds in developing potential therapeutic agents with minimal side effects (Abbasi et al., 2020).
Antimicrobial and Anticancer Activity
Another study by El Rayes et al. (2019) focused on the anticancer activity of methyl propanamidoalkanoates and N-alkyl propanamides derivatives. These compounds exhibited potent antiproliferative activity against human cancer cell lines, highlighting their potential in cancer therapy (El Rayes et al., 2019).
Antibacterial Activity
Research by Tumosienė et al. (2012) introduced azole derivatives from propanehydrazide and their N′-phenylcarbamoyl derivatives, demonstrating significant antibacterial activity against specific bacterial strains. This indicates the potential of such compounds in addressing bacterial infections (Tumosienė et al., 2012).
Anti-inflammatory Applications
Dassonville et al. (2008) described the synthesis of N-pyridinyl(methyl)indolylpropanamides acting as non-acidic NSAIDs. The compounds showed potent anti-inflammatory activity, suggesting an alternative to traditional NSAIDs for inflammation management (Dassonville et al., 2008).
Bioreduction Processes
A study by Tang et al. (2011) demonstrated the highly enantioselective bioreduction of a related propanamide to produce an intermediate for (S)-duloxetine, indicating the potential of microbial bioreduction in pharmaceutical synthesis (Tang et al., 2011).
Safety And Hazards
Future Directions
While specific future directions for “3-amino-N-methyl-N-(thiolan-3-yl)propanamide” are not available in the retrieved data, research on similar compounds suggests potential applications in the treatment of diseases . For instance, a compound identified through a virtual screen was found to inhibit cancer cell migration in a DNAJA1- and conformational mutant p53-dependent manner . Another compound was used in the production of (S)-duloxetine, a blockbuster antidepressant drug .
properties
IUPAC Name |
3-amino-N-methyl-N-(thiolan-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS/c1-10(8(11)2-4-9)7-3-5-12-6-7/h7H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRFJZJIZBJBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSC1)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-methyl-N-(thiolan-3-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



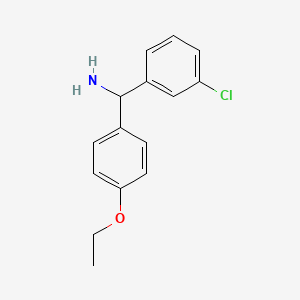
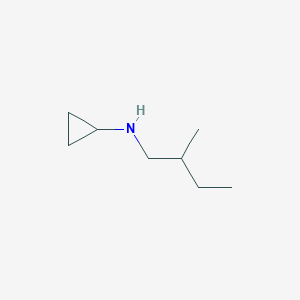

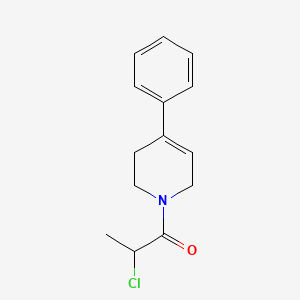
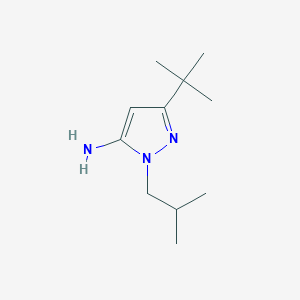
![2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B1462507.png)
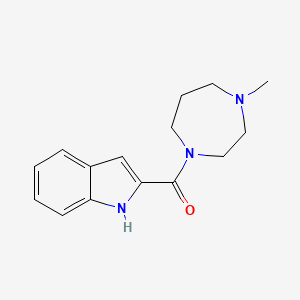

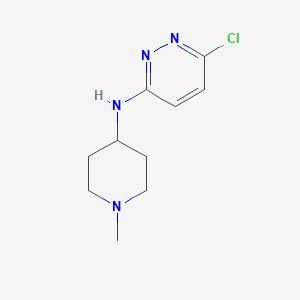
![(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1462517.png)
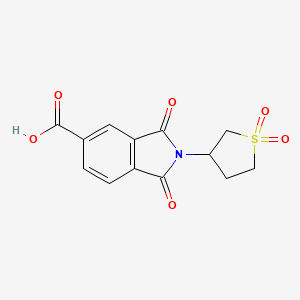
![1-[2-(4-Methoxyphenyl)ethyl]pyrrolidin-3-amine](/img/structure/B1462519.png)
